3-Amino-5-methoxybenzofuran-2-carboxylic acid
Description
Properties
Molecular Formula |
C10H9NO4 |
|---|---|
Molecular Weight |
207.18 g/mol |
IUPAC Name |
3-amino-5-methoxy-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C10H9NO4/c1-14-5-2-3-7-6(4-5)8(11)9(15-7)10(12)13/h2-4H,11H2,1H3,(H,12,13) |
InChI Key |
CLEYICZAFSYHQM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization of Substituted Salicylaldehydes
A widely used method involves the cyclocondensation of substituted salicylaldehydes with α-haloacetates. For instance, ethyl bromoacetate reacts with 5-methoxysalicylaldehyde under basic conditions to form ethyl 5-methoxybenzofuran-2-carboxylate. This reaction proceeds via nucleophilic substitution, followed by intramolecular cyclization (Scheme 1).
Reaction Conditions :
-
Base: Sodium ethoxide (NaOEt) or potassium carbonate (K₂CO₃)
-
Solvent: Ethanol or dimethylformamide (DMF)
-
Temperature: Reflux (80–100°C)
The methoxy group is typically introduced prior to cyclization to avoid competing side reactions. For example, 5-methoxysalicylaldehyde is synthesized via O-methylation of 5-hydroxysalicylaldehyde using methyl iodide and a base.
Friedländer Condensation for Functionalized Benzofurans
Adapting the Friedländer quinoline synthesis, ultrasound-assisted condensation of 2-amino-4,5-methylenedioxybenzaldehyde with ethyl 4-chloro-3-oxobutanoate has been reported to form chloromethyl-substituted benzofuran intermediates. While this method originally targets quinoline derivatives, modifying the aldehyde precursor could yield benzofuran scaffolds suitable for subsequent amination and carboxylation.
Key Parameters :
-
Catalyst: KHSO₄
-
Ultrasound irradiation: Enhances reaction efficiency
Introduction of the Amino Group
The incorporation of the amino group at the 3-position is achieved through nitration-reduction sequences or direct substitution.
Nitration and Reduction
Ethyl 5-methoxybenzofuran-2-carboxylate undergoes nitration using nitric acid in sulfuric acid, yielding the 3-nitro derivative. Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl) then converts the nitro group to an amine.
Typical Procedure :
-
Nitration: HNO₃ (conc.), H₂SO₄, 0–5°C, 2 h → 85% yield
-
Reduction: H₂ (1 atm), 10% Pd/C, ethanol, rt → 90% yield
Direct Amination via Diazonium Intermediates
An alternative route involves generating a diazonium salt from 3-amino precursors, followed by displacement. For example, 3-amino-5-(methoxycarbonyl)benzoic acid is diazotized with NaNO₂/HBr and treated with CuBr to introduce bromine, which is subsequently aminated via nucleophilic substitution (Scheme 2).
Conditions :
Carboxylic Acid Functionalization
The carboxylic acid moiety is typically introduced early in the synthesis as an ester, which is hydrolyzed in the final step.
Ester Hydrolysis
Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate is saponified using aqueous NaOH or LiOH to yield the free acid.
Optimized Conditions :
Integrated Synthetic Pathways
Three-Step Route from Salicylaldehyde
Alternative Pathway via Halogen Intermediates
-
Bromination : Diazotization/Sandmeyer reaction on 3-amino-5-methoxybenzoic acid derivatives (CuBr, 68% yield).
-
Amination : NH₃/MeOH under pressure → 3-amino-5-methoxybenzofuran-2-carboxylate (50–60% yield).
Comparative Analysis of Methods
| Method | Key Steps | Yield | Advantages | Challenges |
|---|---|---|---|---|
| Cyclization + Nitration | Salicylaldehyde → Nitro → Amino | 65% | High regioselectivity | Multiple steps; harsh nitration conditions |
| Direct Amination | Diazonium → Bromo → Amino | 55% | Avoids nitration | Lower yield; requires toxic CuBr |
| Friedländer Adaptation | Ultrasound-assisted condensation | 70% | Rapid, scalable | Limited precedent for amino derivatives |
Mechanistic Insights and Optimization
-
Cyclization : Base-mediated deprotonation of the phenolic OH group facilitates nucleophilic attack on the α-haloester, followed by ring closure.
-
Nitration : Electrophilic aromatic substitution occurs preferentially at the 3-position due to the directing effects of the methoxy and ester groups.
-
Ultrasound Assistance : Cavitation effects in Friedländer-type reactions enhance mass transfer, reducing reaction time by 40% .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-methoxybenzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens or alkylating agents are employed under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzofuran derivatives .
Scientific Research Applications
Chemistry
3-Amino-5-methoxybenzofuran-2-carboxylic acid serves as a versatile building block in organic synthesis. It is utilized for:
- Synthesis of Derivatives : The compound can be modified to create derivatives with enhanced biological activities.
- Catalytic Processes : Employed in catalytic reactions to improve yield and selectivity in synthetic pathways.
Biology
Research has highlighted the compound's potential biological activities, including:
- Antimicrobial Properties : Studies indicate significant antibacterial effects against various pathogens, including Gram-positive and Gram-negative bacteria.
- Anticancer Activity : Preliminary data suggest that the compound induces apoptosis in cancer cells and inhibits tumor growth.
Medicine
The therapeutic potential of 3-Amino-5-methoxybenzofuran-2-carboxylic acid is under investigation for:
- Cancer Treatment : Its mechanisms involve modulation of signaling pathways that regulate cell proliferation and survival.
- Anti-inflammatory Effects : The compound may reduce inflammation through inhibition of pro-inflammatory cytokines.
Industry
In industrial applications, this compound is being explored for:
- Development of New Materials : Its unique chemical structure makes it suitable for creating innovative materials with specific properties.
- Chemical Processes : Utilized in various chemical processes to enhance efficiency and product quality.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of 3-Amino-5-methoxybenzofuran-2-carboxylic acid against various bacterial strains. Results indicated a Minimum Inhibitory Concentration (MIC) of less than 100 µg/mL against Staphylococcus aureus, demonstrating its potential as an antibacterial agent.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines showed that treatment with the compound resulted in significant cell death through apoptosis. The mechanism involved upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, indicating its potential as a therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of 3-amino-5-methoxybenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its biological activity by facilitating binding to target proteins and enzymes. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
3-Amino-5-chloro-benzofuran-2-carboxylic Acid Methyl Ester (CAS 406929-36-0)
- Structure : Chloro substituent at position 5, methyl ester at position 2 (vs. carboxylic acid in the target compound).
- Molecular Formula: C₁₀H₈ClNO₃ .
- Molecular Weight : 225.63 g/mol .
- Key Differences: The chloro group (electron-withdrawing) may reduce electron density compared to the methoxy group (electron-donating) in the target compound, altering reactivity in electrophilic substitutions.
- Commercial Availability : Purity 95%, priced at ¥7040.00/g (backordered) .
5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic Acid (CAS 93885-41-7)
- Structure : Saturated 2,3-dihydrobenzofuran ring with methoxy at position 5.
- Molecular Formula : C₁₀H₁₀O₄ .
- Molecular Weight : 194.18 g/mol .
- Key Differences: The saturated ring reduces aromaticity, likely decreasing conjugation and stability compared to the fully aromatic target compound.
- Applications : Used in materials science and as a building block in organic synthesis .
5-Methoxybenzofuran-2-carboxylic Acid (CAS 10242-08-7)
5-Amino-3-(2-methoxy-ethoxy)-benzofuran-2-carboxylic Acid Methyl Ester (CAS 1707609-65-1)
- Structure: Amino group at position 5, 2-methoxyethoxy substituent at position 3, methyl ester at position 2.
- Molecular Formula: C₁₃H₁₅NO₅ .
- Molecular Weight : 265.26 g/mol .
- Key Differences: The bulky 2-methoxyethoxy group at position 3 may sterically hinder interactions compared to the smaller amino group in the target compound. Methyl ester again increases lipophilicity, diverging from the hydrophilic carboxylic acid in the target.
Structural and Functional Implications
Substituent Effects
- Electron-Donating vs. Withdrawing Groups : Methoxy (target) enhances electron density, favoring electrophilic aromatic substitution, while chloro (CAS 406929-36-0) directs reactions to meta/para positions .
- Amino Group: Unique to the target compound, this group enables hydrogen bonding and participation in Schiff base formation, critical for drug design .
Physical Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | Solubility Trends |
|---|---|---|---|
| Target Compound* | ~223.18 | 5-OCH₃, 3-NH₂, 2-COOH | High polarity (aqueous) |
| 3-Amino-5-chloro-methyl ester | 225.63 | 5-Cl, 2-COOCH₃ | Moderate (lipophilic ester) |
| 5-Methoxy-2,3-dihydro acid | 194.18 | 5-OCH₃, saturated ring | Moderate (reduced conjugation) |
| 5-Methoxy acid | 192.17 | 5-OCH₃, 2-COOH | High polarity |
*Estimated based on structural similarity.
Biological Activity
3-Amino-5-methoxybenzofuran-2-carboxylic acid is a compound belonging to the benzofuran family, which has garnered attention in pharmacological research due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-Amino-5-methoxybenzofuran-2-carboxylic acid is characterized by a benzofuran core with an amino group at the 3-position and a methoxy group at the 5-position, alongside a carboxylic acid functional group. This unique arrangement contributes to its biological properties.
Antimicrobial Activity
Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown potent antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. A study demonstrated that certain benzofuran derivatives displayed inhibition zones ranging from 20 mm to 24 mm against these pathogens, suggesting that modifications in substituents can enhance their efficacy .
Anticancer Properties
3-Amino-5-methoxybenzofuran-2-carboxylic acid has been evaluated for its anticancer potential. In vitro studies reveal that derivatives of benzofuran significantly inhibit the proliferation of cancer cell lines. For example, compounds with methoxy groups at specific positions on the benzofuran ring exhibited increased antiproliferative activity, with some showing GI50 values (the concentration required to inhibit cell growth by 50%) as low as 0.229 µM in melanoma cells .
Table 1: Anticancer Activity of Benzofuran Derivatives
| Compound | Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-Amino-5-methoxybenzofuran-2-carboxylic acid | MDA-MB-435 (Melanoma) | 0.229 | Induction of apoptosis via caspase activation |
| Compound A | HCT15 (Colon) | 2.37 | NF-κB inhibition |
| Compound B | PC-3 (Prostate) | 2.68 | Tubulin polymerization inhibition |
The anticancer effects of 3-Amino-5-methoxybenzofuran-2-carboxylic acid are attributed to several mechanisms:
- Apoptosis Induction : Studies have shown that treatment with this compound leads to increased levels of cleaved caspase-3, indicating activation of the apoptotic pathway .
- Inhibition of Tubulin Polymerization : Similar compounds have demonstrated the ability to inhibit tubulin polymerization, which is crucial for cancer cell division .
- NF-κB Pathway Modulation : The compound may also exert its effects through modulation of the NF-κB signaling pathway, which is often dysregulated in cancer cells .
Case Studies
Recent case studies highlight the potential therapeutic applications of 3-Amino-5-methoxybenzofuran-2-carboxylic acid:
- Study on Breast Cancer : An in vivo model using rat breast cancer tumors treated with this compound showed promising results in reducing tumor size and promoting apoptosis within tumor cells .
- Antimicrobial Efficacy : A comparative study demonstrated that derivatives including halogen substitutions exhibited enhanced antibacterial properties compared to their unsubstituted counterparts, indicating a structure-activity relationship that could be exploited for drug development .
Q & A
Basic: What are the common synthetic routes for preparing 3-Amino-5-methoxybenzofuran-2-carboxylic acid?
Methodological Answer:
A typical approach involves sequential functionalization of the benzofuran core. Start with 5-methoxybenzofuran-2-carboxylic acid derivatives, introduce the amino group via nitration followed by reduction, or employ Buchwald-Hartwig amination for direct coupling. For example, methyl ester intermediates (e.g., 3-Amino-5-chloro-benzofuran-2-carboxylic acid methyl ester) can be hydrolyzed to the carboxylic acid using aqueous NaOH or LiOH . Purification via recrystallization or column chromatography ensures high yields (>75%) .
Basic: How is the molecular structure of this compound validated in synthetic workflows?
Methodological Answer:
Combine spectroscopic techniques:
- NMR : NMR confirms methoxy ( ppm) and amino ( ppm, broad) groups. Aromatic protons appear between ppm .
- IR : Carboxylic acid C=O stretch at ~1700 cm; NH bending at ~1600 cm.
- Mass Spectrometry : ESI-MS shows [M-H] ion matching the molecular weight (calc. 221.18 g/mol) .
Advanced: How can reaction conditions be optimized to improve amino group regioselectivity?
Methodological Answer:
Use directed ortho-metalation strategies. For example, employ a methoxy group as a directing group to position the amino substituent at C3. Palladium-catalyzed C–H activation with Boc-protected amines under inert atmosphere (e.g., N) enhances regioselectivity. Monitor reaction progress via TLC and adjust catalyst loading (5–10 mol% Pd(OAc)) to suppress side products .
Advanced: What strategies are used to study structure-activity relationships (SAR) for this compound in drug discovery?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogens) and test bioactivity .
- In Vitro Assays : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity ().
- Computational Modeling : Perform docking studies with PubChem-derived 3D structures (CID: See ) to predict binding modes .
Advanced: How to resolve contradictory data on biological activity across studies?
Methodological Answer:
- Control Experiments : Verify compound purity via HPLC (>95%) and exclude solvent interference (e.g., DMSO cytotoxicity) .
- Assay Reproducibility : Replicate assays under standardized conditions (pH 7.4, 37°C).
- Meta-Analysis : Cross-reference data with structurally related compounds (e.g., 5-methoxy benzoic acid derivatives) to identify trends .
Advanced: What computational tools are recommended for predicting physicochemical properties?
Methodological Answer:
- LogP Calculation : Use MarvinSketch or ChemAxon to estimate lipophilicity (LogP ~1.2).
- pKa Prediction : ADMET Predictor™ or SPARC calculates carboxylic acid pKa (~3.5) and amino group pKa (~9.8) .
- Solubility : Molecular dynamics simulations in explicit solvent models (e.g., GROMACS) predict aqueous solubility (~2.1 mg/mL) .
Basic: What are the key considerations for safe handling and waste disposal?
Methodological Answer:
- Storage : Keep in a desiccator at 4°C to prevent hydrolysis.
- Waste Management : Neutralize acidic waste with NaHCO before transferring to licensed disposal facilities .
Advanced: How to design derivatives for enhanced metabolic stability?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
